molecular formula C10H9BrN2O2 B15110808 3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 113367-47-8

3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B15110808
CAS No.: 113367-47-8
M. Wt: 269.09 g/mol
InChI Key: WQZBWDKFAAWVFZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a chemical compound based on the 2-pyrazoline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Pyrazoline derivatives, particularly those featuring carboxylic acid functionalization, are recognized as key intermediates for the synthesis of novel bioactive molecules and are typical intramolecular charge transfer (ICT) compounds . Researchers value this core structure due to the diverse physiological properties associated with the pyrazoline pharmacophore . Scientific literature indicates that dihydropyrazole (pyrazoline) derivatives exhibit a wide spectrum of potential pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and antidiabetic effects . Furthermore, recent research highlights the application of functionally substituted pyrazoline carboxylates as selective COX-2 inhibitors with notable anti-inflammatory activity and improved safety profiles . The presence of the carboxylic acid group at the 5-position of the dihydropyrazole ring makes this compound a versatile building block for further functionalization, such as forming carboxamide derivatives for investigating carbonic anhydrase inhibition or for creating novel bioisosteres of known anti-inflammatory drugs . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

113367-47-8

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-4,9,13H,5H2,(H,14,15)

InChI Key

WQZBWDKFAAWVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Functionalization Reactions

2.1 Substitution Reactions
The bromophenyl substituent and carboxylic acid group enable further functionalization:

  • Nucleophilic aromatic substitution: The bromine atom on the phenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) .

  • Carboxylation: The carboxylic acid group can participate in esterification, amidation, or coupling reactions (e.g., with hydrazines) .

2.2 Cyclization and Amidation

  • Amidation: Reaction with 2,3-diaminopyridine forms carboxamides (e.g., 3H-imidazo[4,5-b]pyrazole derivatives) .

  • Cyclocondensation: With hydrazine derivatives, the compound forms heterocycles like pyrazolopyrimidines .

2.3 Biochemical Functionalization

  • Enzyme inhibition: The compound’s carboxylic acid group interacts with enzymes like carbonic anhydrase (CA), forming anion interactions with zinc ions in the active site .

Biochemical Interactions

3.1 Carbonic Anhydrase Inhibition
Derivatives of this compound show potent inhibition of CA isoforms (e.g., CA IX and XII), with K_i values as low as 0.62 nM . The bromophenyl group enhances selectivity by interacting with hydrophobic pockets in the enzyme active site.

Compound CA IX K_i (nM) CA XII K_i (nM)
Unsubstituted phenyl1.3–1.52.5–7.7
4-halo-phenyl1.3–1.50.62–0.99
Data from

3.2 Antimicrobial and Antidepressant Activities
Derivatives with thiocarbamoyl groups exhibit antimicrobial and antidepressant properties, linked to interactions with MAO enzymes .

Analytical and Structural Insights

4.1 X-ray Diffraction
Single-crystal studies reveal:

  • A dihedral angle of 14.71° between the pyrazole ring and bromophenyl group .

  • Hydrogen bonding: N3—H1N3⋯F1 and C15—H15A⋯Br1 interactions stabilize the structure .

4.2 Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ = 3.50 d, 3.64 d (2H), 6.33 (s, 1H) .

  • 13C NMR (DMSO-d6): δ = 41.9, 83.5, 124.0, 128.8, 129.5, 131.6 .

Key Challenges and Considerations

  • Regioselectivity: Bromination and substitution reactions require precise control to achieve desired substitution patterns.

  • Stability: The dihydro-pyrazole core may undergo oxidation under harsh conditions, necessitating mild reaction protocols .

Scientific Research Applications

1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The target compound’s pyrazoline core is substituted with a 4-bromophenyl group at position 3 and a carboxylic acid group at position 3. Key comparisons with analogs include:

Table 1: Substituent Effects on Pyrazoline Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-Bromophenyl (3), COOH (5) 435.33 Thiosemicarbazide groups, P21/c space group
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Phenyl (5), COOH (3) 345.19 No sulfur substituents
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-Bromophenyl (3), 2-chlorophenyl (5) N/A Chlorine substituent, ketone group
3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Ethoxycarbonyl (3), NO₂ (1) 307.26 Electron-withdrawing nitro group
  • Electronic Effects: The 4-bromophenyl group provides steric bulk and electron-withdrawing properties, enhancing binding to hydrophobic pockets in biological targets.
  • Dihedral Angles : Analogous pyrazole derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of ~5° between aromatic rings and the pyrazoline core, influencing planarity and intermolecular interactions .
Table 2: Pharmacological Comparisons
Compound Class Key Activities Mechanism/Notes Reference
Target Compound Antimicrobial (potential) Thiosemicarbazide groups may inhibit metalloenzymes
1,3,4-Oxadiazole Derivatives Anti-inflammatory (59–62% edema suppression) Lower toxicity (SI = 0.75–0.83) vs. indomethacin
Amidino Pyrazolines Anticancer (screened) Hydroxyphenyl/trifluoromethyl substituents enhance activity
  • The target compound’s carboxylic acid group may enhance solubility and hydrogen bonding, while sulfur atoms in thiosemicarbazide could improve bioavailability compared to non-sulfur analogs like .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The target compound’s P21/c space group and layered packing differ from derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which crystallizes in P-1 with distinct π-π interactions .

Biological Activity

3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.

  • Molecular Formula : C13H13BrN2O4
  • Molecular Weight : 341.16 g/mol
  • CAS Number : 1264041-06-6

Synthesis

The compound can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide in ethanol, leading to the formation of the desired pyrazole derivative. This synthetic route allows for the introduction of functional groups that can enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have shown effectiveness against multiple cancer cell lines:

CompoundCancer TypeIC50 (μM)Mechanism
7dBreast (MDA-MB-231)1.0Induces apoptosis, enhances caspase-3 activity
7hBreast (MDA-MB-231)1.0Induces apoptosis
10cLiver (HepG2)2.5Cell cycle arrest

These compounds have been noted for their ability to disrupt microtubule assembly and induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes and inhibit growth:

  • Mechanism of Action : The pyrazole ring system can interfere with cellular processes in bacteria, leading to cell death.
  • Target Pathogens : Studies indicate activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Case Studies

  • Breast Cancer Study : A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that specific compounds could significantly reduce cell viability and induce apoptosis at micromolar concentrations.
  • Tuberculosis Resistance : Research into new anti-tuberculosis drugs highlighted the potential of pyrazole derivatives to overcome resistance mechanisms in Mycobacterium tuberculosis, suggesting a dual role as both therapeutic and preventive agents against resistant strains .

Q & A

Q. Table 1: Synthetic Yields Under Varying Conditions

MethodReagentsYield (%)Purity (HPLC)
CyclocondensationPOCl₃, 120°C86>95
HydrolysisNaOH, EtOH/H₂O8498
Thiourea CyclizationNH₄SCN, CH₃CN7291
Data from

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Application
DMSO50Photophysical Assays
Ethanol12NMR Sample Prep
Water<0.1Limited for in vivo
Data from

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